molecular formula C₂₉H₃₁NO₄ B1140648 2-[(2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}ethyl)(methyl)amino]-2-oxoethyl acetate CAS No. 1076198-47-4

2-[(2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}ethyl)(methyl)amino]-2-oxoethyl acetate

Cat. No. B1140648
CAS RN: 1076198-47-4
M. Wt: 457.56
InChI Key:
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Description

The compound belongs to a class of organic chemicals that may be synthesized through various chemical reactions, involving condensation, cyclization, and reduction processes. Such compounds often exhibit significant biological or chemical properties, motivating their synthesis and analysis.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from basic organic or aromatic precursors. For example, the synthesis of Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate involves condensation of ethyl 2-chloroacetate with hydroxy groups of specific naphtho[1,2-b]pyran derivatives, followed by reduction with hydrogen in the presence of a palladium catalyst (Ju Liu et al., 2018).

Molecular Structure Analysis

X-ray crystallography is a common method to determine the molecular structure of synthesized compounds, providing insights into their conformation and geometry. The molecular structure is crucial for understanding the compound's reactivity and potential interactions with biological targets. The crystal structure of related compounds, such as Ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate, reveals how specific groups are oriented, influencing their chemical properties and reactivity (Yassir Filali Baba et al., 2019).

Scientific Research Applications

Chemical Communication in Honeybees

Research on honeybees, such as the work by Trhlin and Rajchard (2018), explores the role of chemical communication within the colony, emphasizing the complexity of social interactions mediated by pheromones. This area highlights the importance of chemical synthesis and understanding in studying animal behavior and ecology, providing a context for the potential study of synthetic compounds in biological systems Chemical communication in the honeybee (Apis mellifera L.): a review.

Biodegradation and Environmental Fate

Thornton et al. (2020) reviewed the biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), a gasoline additive. This research is pertinent to understanding how complex organic compounds, including the one of interest, might behave in the environment and how microbial processes can break down synthetic molecules. Such studies are crucial for environmental chemistry and pollution mitigation efforts Biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater: A review.

Advanced Oxidation Processes

Qutob et al. (2022) explored the degradation of acetaminophen through advanced oxidation processes (AOPs), highlighting the pathways and by-products of pharmaceutical degradation. This area of research is relevant for understanding how complex organic molecules, potentially including the compound of interest, are broken down through chemical processes, useful in pharmaceutical and environmental chemistry A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation.

Antioxidant Capacity Assays

Ilyasov et al. (2020) reviewed the ABTS/PP decolorization assay, a method for evaluating antioxidant capacity, which is essential for understanding the reactive and beneficial properties of chemical compounds, including potentially the compound of interest. This research area underscores the importance of chemical compounds in oxidative stress and their potential therapeutic applications ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways.

properties

IUPAC Name

[2-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO4/c1-4-27(23-11-7-5-8-12-23)29(24-13-9-6-10-14-24)25-15-17-26(18-16-25)33-20-19-30(3)28(32)21-34-22(2)31/h5-18H,4,19-21H2,1-3H3/b29-27-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZOMDVVUXMWFJ-OHYPFYFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C(=O)COC(=O)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C(=O)COC(=O)C)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652638
Record name 2-[(2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}ethyl)(methyl)amino]-2-oxoethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}ethyl)(methyl)amino]-2-oxoethyl acetate

CAS RN

1076198-47-4
Record name 2-[(2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}ethyl)(methyl)amino]-2-oxoethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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